molecular formula C17H13FN2O3S B2416912 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate CAS No. 1210938-30-9

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate

Cat. No.: B2416912
CAS No.: 1210938-30-9
M. Wt: 344.36
InChI Key: QZEBHEIKDCLYPK-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate: is a chemical compound with the molecular formula C17H13FN2O3S and a molecular weight of 344.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This reaction is often carried out in water instead of chloroform to enhance efficiency and reduce environmental impact . The reaction conditions generally include moderate temperatures and the use of common organic solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate has been studied extensively for its potential therapeutic applications. Some of its notable applications include:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is studied for its effects on various biological pathways and its potential as a drug candidate.

    Biological Research: Researchers explore its interactions with cellular targets and its role in modulating biological processes.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share structural similarities and exhibit similar biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridinylimidazoles, also show comparable pharmacological properties.

Uniqueness

What sets (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate apart is its unique combination of the isoxazole and pyridine rings, which may confer distinct biological activities and therapeutic potential . This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-pyridin-4-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-15-4-2-1-3-14(15)16-9-12(20-23-16)10-22-17(21)11-24-13-5-7-19-8-6-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEBHEIKDCLYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)CSC3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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